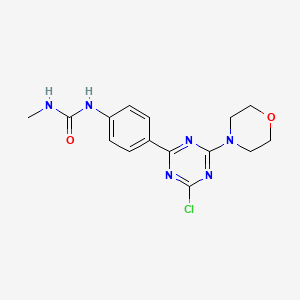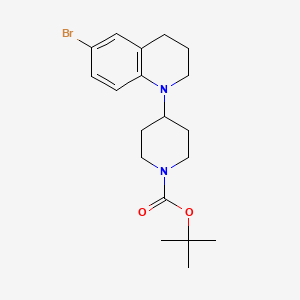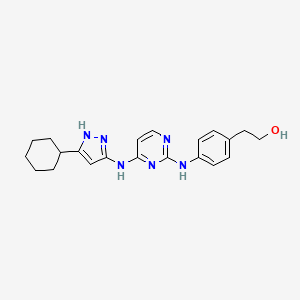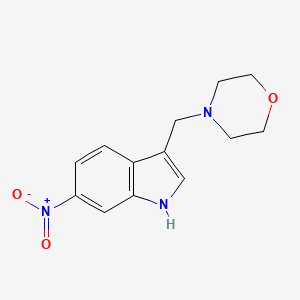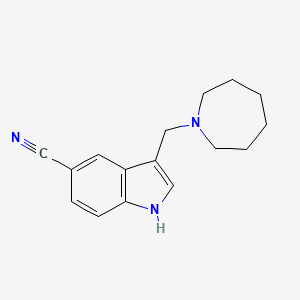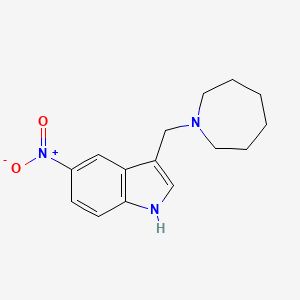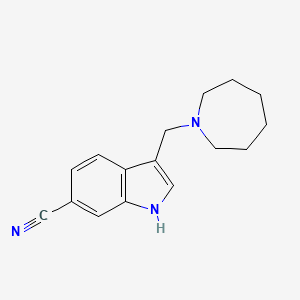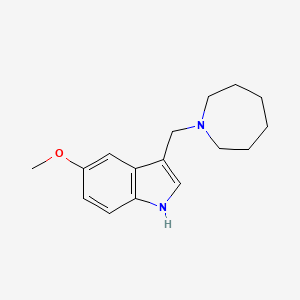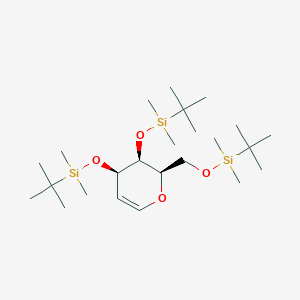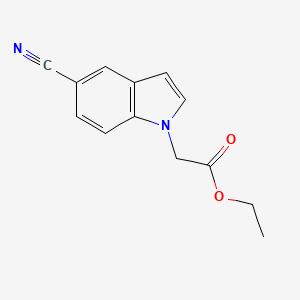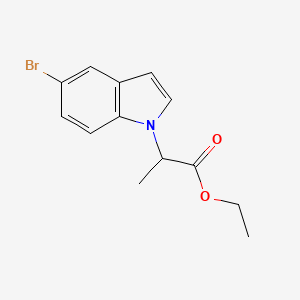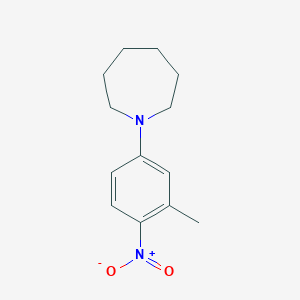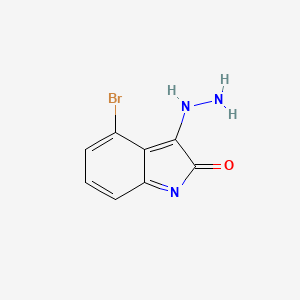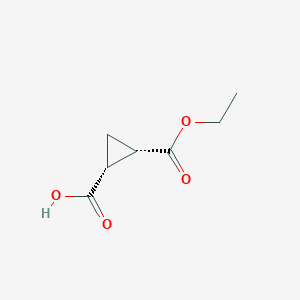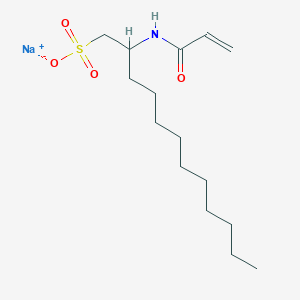
Sodium 2-acrylamidododecane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-acrylamidododecane-1-sulfonate is a chemical compound with the molecular formula C15H28NNaO4S and a molecular weight of 341.44 g/mol . It is commonly used in various industrial and research applications due to its unique properties, including its ability to act as a surfactant and its involvement in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-acrylamidododecane-1-sulfonate typically involves the reaction of acrylamide with dodecane-1-sulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-acrylamidododecane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonate derivatives.
Polymerization: The acrylamide moiety allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents to form sulfonic acid derivatives.
Reducing Agents: Reduction reactions can convert the sulfonate group to a sulfide or thiol group under specific conditions.
Major Products:
Sulfonic Acid Derivatives: Formed through oxidation reactions.
Polymers: Produced via polymerization processes, which are useful in various industrial applications.
Scientific Research Applications
Sodium 2-acrylamidododecane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and polymerization agent in the synthesis of various chemical compounds.
Biology: Employed in the preparation of biomaterials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and as a therapeutic agent.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of Sodium 2-acrylamidododecane-1-sulfonate involves its ability to interact with various molecular targets through its sulfonate and acrylamide groups. The sulfonate group can form ionic interactions with positively charged molecules, while the acrylamide group can participate in polymerization reactions, leading to the formation of complex structures. These interactions enable the compound to exert its effects in various applications, including surfactant activity and polymer formation .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar sulfonate group but lacks the acrylamide moiety.
Acrylamide: Shares the acrylamide group but does not have the long alkyl chain or sulfonate group.
Uniqueness: Sodium 2-acrylamidododecane-1-sulfonate is unique due to its combination of a long alkyl chain, acrylamide group, and sulfonate group. This unique structure allows it to act as both a surfactant and a polymerization agent, making it versatile in various applications .
Properties
IUPAC Name |
sodium;2-(prop-2-enoylamino)dodecane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4S.Na/c1-3-5-6-7-8-9-10-11-12-14(13-21(18,19)20)16-15(17)4-2;/h4,14H,2-3,5-13H2,1H3,(H,16,17)(H,18,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYBKGWBCODTNZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CS(=O)(=O)[O-])NC(=O)C=C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
